molecular formula C29H23NO5S B2498805 [1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114649-90-9

[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2498805
CAS No.: 1114649-90-9
M. Wt: 497.57
InChI Key: UFNADNNRCUJWSM-UHFFFAOYSA-N
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Description

The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone belongs to the benzothiazine-derived methanone family, characterized by a sulfone group (1,1-dioxido) and aryl substituents. Its structure comprises:

  • Benzothiazin core: A six-membered heterocyclic ring fused to a benzene ring, with sulfur and nitrogen atoms at positions 1 and 4, respectively.
  • 4-Ethoxyphenyl methanone at position 2, contributing electron-donating ethoxy (-OCH₂CH₃) effects and modulating solubility.

The sulfone group enhances polarity and stability, while the aryl substituents influence electronic and steric properties, making this compound relevant in medicinal chemistry (e.g., kinase inhibition) or materials science .

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO5S/c1-2-34-23-16-12-21(13-17-23)29(31)28-20-30(26-10-6-7-11-27(26)36(28,32)33)22-14-18-25(19-15-22)35-24-8-4-3-5-9-24/h3-20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNADNNRCUJWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H23NO4S
  • Molecular Weight : 481.57 g/mol
  • CAS Number : 1207050-83-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes involved in oxidative stress pathways and apoptosis, leading to its therapeutic effects against certain diseases.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antiparasitic Activity : The compound has shown effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. It acts as a noncompetitive inhibitor of trypanothione reductase (TR), increasing reactive oxygen species (ROS) levels, which contribute to parasite unviability .
  • Antitumor Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, including prostate cancer cells. The cytotoxic effects were evaluated using the sulforhodamine B (SRB) assay, indicating low micromolar concentrations are effective in inhibiting cell growth .
  • Anti-allergic Properties : Novel derivatives based on this compound have been synthesized and tested for their anti-allergic effects in vivo. These compounds showed significant efficacy in reducing allergic asthma symptoms and related itching in animal models.

Case Study 1: Antiparasitic Activity

In a study assessing the antiparasitic effects of the compound, researchers synthesized several derivatives to evaluate their efficacy against Plasmodium falciparum (malaria) and Leishmania species. The results indicated that compounds with an EC50 below 10 μM displayed potent activity, suggesting a strong correlation between structural modifications and biological efficacy .

Case Study 2: Antitumor Activity

A series of tests were conducted on human PC-3 prostate cancer cells using the SRB assay to determine the antitumor potential of the compound. The findings revealed that certain derivatives had significant growth inhibition rates, with IC50 values indicating effective cytotoxicity at low concentrations .

Comparative Analysis

The biological activity of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can be compared to similar compounds within its class:

Compound NameActivity TypeEC50/IC50 ValuesNotes
Compound AAntiparasitic<10 μMEffective against malaria parasites
Compound BAntitumorLow micromolarSignificant growth inhibition in PC-3 cells
Compound CAnti-allergicEffectiveReduces allergic reactions in vivo

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs and their differences are summarized below:

Compound Name Molecular Formula Substituents (Benzothiazin Position 4) Methanone Group Molecular Weight (g/mol) Key Features
Target Compound C₂₉H₂₃NO₅S 4-Phenoxyphenyl 4-Ethoxyphenyl 497.56 High steric bulk, ethoxy enhances lipophilicity
(4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₄H₂₀FNO₃S 4-Methylphenyl 4-Ethylphenyl 421.49 Fluorine atom at position 7 increases electronegativity; methyl reduces bulk
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₃NO₃S 4-Butylphenyl Phenyl 417.52 Long alkyl chain (butyl) enhances hydrophobicity; unsubstituted phenyl
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone C₂₉H₂₅NO₆S 3,4,5-Trimethoxyphenyl 4-Methylphenyl 523.58 Methoxy groups improve solubility; trimethoxy enhances electron donation

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, the 7-fluoro substituent in withdraws electrons, altering reactivity . Trimethoxyphenyl in provides strong electron-donating effects, which may enhance binding to polar targets compared to the phenoxyphenyl group .
  • Steric and Lipophilicity Considerations: The 4-phenoxyphenyl group in the target compound introduces significant steric hindrance, possibly reducing rotational freedom but improving target selectivity.

Research Findings and Implications

  • Stability: The sulfone group in all analogs enhances oxidative stability compared to non-sulfonated benzothiazines.

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